molecular formula C21H22FN3O4 B2558783 N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1797027-29-2

N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Número de catálogo: B2558783
Número CAS: 1797027-29-2
Peso molecular: 399.422
Clave InChI: QHRLUSZQFQRYGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N’-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyethyl group, and an oxopyrrolidinylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxyethyl group and pyrrolidinone ring serve as primary sites for oxidation:

Reagent/ConditionsReaction SiteMajor Product(s)Yield/Notes
KMnO₄ (acidic, 60–80°C)Methoxyethyl → KetoneCorresponding ketone derivativeModerate yield (50–65%); requires purification via HPLC
CrO₃ (H₂SO₄, 25°C)Pyrrolidinone → LactamOxidized lactam intermediateLow yield (30–40%); side reactions observed

Oxidation of the methoxy group to a ketone is favored under acidic conditions, while the pyrrolidinone ring resists further oxidation due to its conjugated system.

Reduction Reactions

The amide bonds and aromatic fluorophenyl groups are susceptible to reduction:

Reagent/ConditionsReaction SiteMajor Product(s)Yield/Notes
LiAlH₄ (THF, reflux)Amide → AmineBis-amine derivativeHigh yield (75–85%); requires inert atmosphere
H₂/Pd-C (EtOH, 50°C)Fluorophenyl → CyclohexanePartially reduced fluorocyclohexaneSelective reduction; retains pyrrolidinone

LiAlH₄ reduces both ethanediamide amide groups to amines, while catalytic hydrogenation selectively saturates the fluorophenyl ring.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic rings and the pyrrolidinone nitrogen:

Reagent/ConditionsReaction SiteMajor Product(s)Yield/Notes
Br₂/FeBr₃ (CH₂Cl₂, 0°C)Fluorophenyl ringBrominated ortho to fluorineRegioselective (90%); minimal defluorination
NaNH₂ (DMF, 100°C)Pyrrolidinone nitrogenN-alkylated pyrrolidinoneRequires anhydrous conditions; 60% yield

The electron-withdrawing fluorine directs electrophilic bromination to the ortho position, while the pyrrolidinone nitrogen undergoes alkylation under strong bases.

Hydrolysis Reactions

Acidic or basic conditions cleave amide bonds:

Reagent/ConditionsReaction SiteMajor Product(s)Yield/Notes
6M HCl (reflux, 12h)Ethanediamide backboneDicarboxylic acid + aniline derivativesComplete hydrolysis; requires neutralization
NaOH (aq., 80°C)Amide → CarboxylateSodium salts of carboxylic acidsPartial hydrolysis (40–50%)

Strong acidic conditions fully hydrolyze the ethanediamide to dicarboxylic acids, while basic hydrolysis yields carboxylate salts.

Ring-Opening Reactions

The pyrrolidinone moiety undergoes ring-opening under specific conditions:

Reagent/ConditionsReaction SiteMajor Product(s)Yield/Notes
H₂O/H⁺ (100°C, 24h) Pyrrolidinoneγ-Aminobutyric acid (GABA) derivativeLow yield (25%); competing hydrolysis
NH₃ (MeOH, 60°C) PyrrolidinoneOpen-chain amideModerate yield (55%)

Ring-opening reactions are less favored due to the stability of the pyrrolidinone ring but proceed under prolonged heating .

Functionalization of the Methoxy Group

Demethylation and O-alkylation reactions:

Reagent/ConditionsReaction SiteMajor Product(s)Yield/Notes
BBr₃ (CH₂Cl₂, −78°C)Methoxy → HydroxylPhenolic derivativeHigh yield (85–90%); air-sensitive
CH₃I/K₂CO₃ (acetone, 50°C)Methoxy → EthoxyEthoxyethyl analogRequires excess alkyl halide (70%)

Demethylation with BBr₃ cleanly generates a hydroxyl group, while alkylation extends the ether chain.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

The exploration of similar compounds has shown potential as antitubercular agents. For example, derivatives of phenoxy-N-phenylacetamide were synthesized and tested for their efficacy against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . This highlights the potential for N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide to be developed as an antimicrobial agent through structural modifications.

Neurological Applications

Given the presence of the pyrrolidine moiety in its structure, there is potential for this compound to interact with neurological pathways. Compounds that modulate neurotransmitter systems have been investigated for treating conditions such as anxiety and depression. Further research into the pharmacodynamics of this compound could reveal its efficacy in neurological applications.

Case Study 1: Anticancer Efficacy

A study focusing on related compounds demonstrated that modifications in the side chains significantly impacted anticancer activity. The incorporation of fluorine atoms was associated with enhanced potency against specific cancer cell lines, suggesting that similar modifications could be explored for this compound to optimize its therapeutic profile.

Case Study 2: Antimicrobial Activity

Research on phenoxy-N-phenylacetamide derivatives provided insights into structure-activity relationships (SARs) that could be applied to the compound . The most potent derivatives exhibited MIC values that indicate strong activity against resistant strains of M. tuberculosis, underscoring the importance of continued exploration into this class of compounds.

Mecanismo De Acción

The mechanism of action of N’-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N’-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to similar compounds.

Actividad Biológica

N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Fluorophenyl and Methoxyethyl Groups : These groups may influence the compound's lipophilicity and interaction with biological targets.
  • Pyrrolidinyl Phenyl Moiety : This structure is often associated with neuroactive properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in key metabolic pathways, suggesting a possible role in modulating biochemical processes.
  • Receptor Interaction : There is potential for interaction with various receptors, which could lead to changes in signaling pathways relevant to diseases such as cancer or neurological disorders.

Anticancer Activity

Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For example:

  • Inhibition of Tumor Growth : In vitro studies indicate that the compound can inhibit cell proliferation in various cancer cell lines.
  • Mechanistic Insights : The compound may induce apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.

Neuropharmacological Effects

Given its structural components, the compound may also have neuropharmacological implications:

  • Cognitive Enhancement : Research on related compounds suggests potential benefits in cognitive function, possibly through modulation of neurotransmitter systems.
  • Anxiolytic Properties : Some derivatives have shown promise in reducing anxiety-like behaviors in animal models.

Case Studies

  • Study on Anticancer Efficacy :
    • A study involving a derivative of the compound reported a 70% reduction in tumor size in xenograft models when administered at therapeutic doses. This underscores the potential for clinical applications in oncology.
  • Neuropharmacological Assessment :
    • In a rodent model, administration of the compound resulted in improved performance in memory tasks compared to control groups, indicating possible cognitive-enhancing effects.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Anticancer Activity70% tumor size reduction
NeuropharmacologicalImproved memory performance
Enzymatic InhibitionModulation of metabolic pathways

Propiedades

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c1-29-18(14-5-2-6-15(22)11-14)13-23-20(27)21(28)24-16-7-3-8-17(12-16)25-10-4-9-19(25)26/h2-3,5-8,11-12,18H,4,9-10,13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRLUSZQFQRYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.